
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid, also known as CPP, is a chemical compound that has gained significant attention in the field of scientific research. CPP has been shown to possess unique biochemical and physiological effects, making it a promising tool for studying various biological processes. In
作用机制
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid acts as a competitive antagonist for the NMDA receptor by binding to the receptor site and preventing the binding of glutamate. This inhibition of the NMDA receptor has been shown to affect various biological processes, including synaptic plasticity, learning, and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid also inhibits the uptake of glutamate by astrocytes, which can lead to an increase in extracellular glutamate levels.
Biochemical and Physiological Effects:
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have various biochemical and physiological effects. In addition to its role as an NMDA receptor antagonist and glutamate uptake inhibitor, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to modulate the activity of other neurotransmitter receptors, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the kainate receptor. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to increase the release of dopamine in the nucleus accumbens, a region of the brain involved in reward and motivation.
实验室实验的优点和局限性
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several advantages as a research tool. It is a potent and selective antagonist for the NMDA receptor, making it a valuable tool for studying the role of this receptor in various biological processes. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is also relatively stable and easy to handle, making it a convenient tool for lab experiments.
However, there are also limitations to the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in lab experiments. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to have off-target effects, particularly at high concentrations. Additionally, the effects of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid on biological processes can be complex and difficult to interpret, making it important to use 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in conjunction with other research tools.
未来方向
There are several future directions for the use of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid in scientific research. One potential application is in the study of addiction and drug abuse. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been shown to increase dopamine release in the nucleus accumbens, making it a potential tool for studying the neurobiological mechanisms underlying addiction. Additionally, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid may have therapeutic potential for the treatment of various neurological and psychiatric disorders, including depression and schizophrenia.
Conclusion:
In conclusion, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid is a promising tool for scientific research, particularly in the field of neuroscience. Its unique biochemical and physiological effects make it a valuable tool for studying various biological processes. While there are limitations to its use in lab experiments, 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has several potential applications and future directions for research.
合成方法
The synthesis of 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid involves a multi-step process that begins with the reaction of 4-chloropyrazole with 2,2,2-trifluoroethyl acrylate. This reaction produces an intermediate, which is then treated with a strong base to form 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid. The final product is obtained through a purification process that involves recrystallization.
科学研究应用
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has been widely used in scientific research, particularly in the field of neuroscience. Studies have shown that 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid can be used as a competitive antagonist for the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid has also been shown to be a potent inhibitor of glutamate uptake, which is important in regulating synaptic transmission.
属性
IUPAC Name |
3-(4-chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-4-2-12-13(3-4)5(1-6(14)15)7(9,10)11/h2-3,5H,1H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSIWIYANZWHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1C(CC(=O)O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloropyrazol-1-yl)-4,4,4-trifluorobutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(4-Methoxyphenoxy)propyl]-2-methylbenzimidazole](/img/structure/B3009626.png)
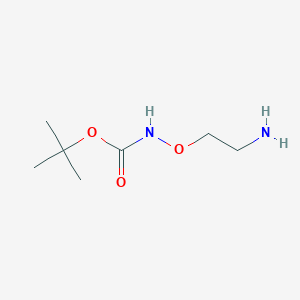
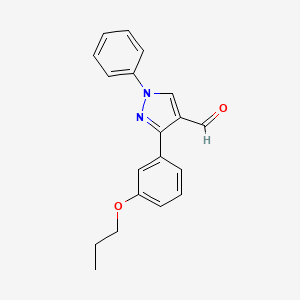
![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B3009631.png)
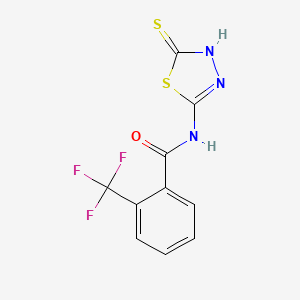
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3009633.png)
![tert-butyl N-[3,5-bis(trifluoromethyl)phenyl]carbamate](/img/structure/B3009635.png)
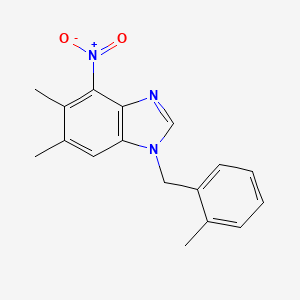
![4-chloro-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B3009638.png)

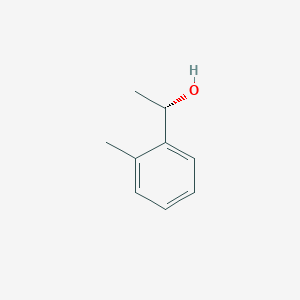
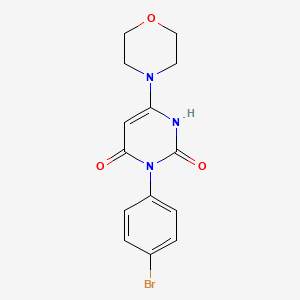
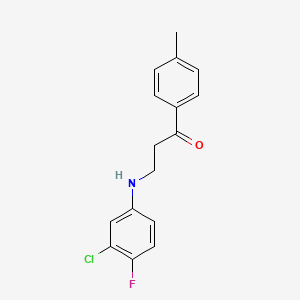
![(3Z)-3-[(2-hydroxy-3-methoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B3009646.png)